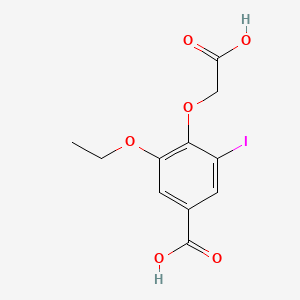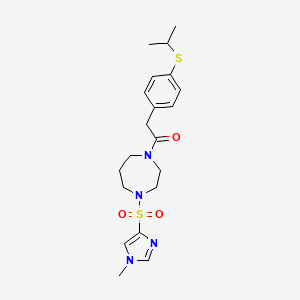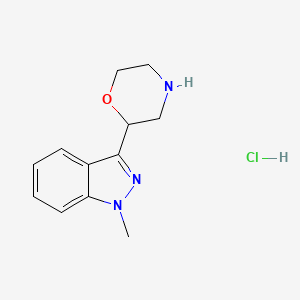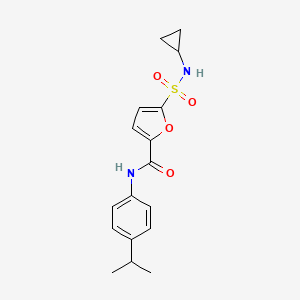![molecular formula C17H15N5O B2659486 N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea CAS No. 478046-67-2](/img/structure/B2659486.png)
N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea, also known as MP-470, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Dimerization and Supramolecular Chemistry
N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea and related compounds have been studied for their ability to form dimers through hydrogen bonding. This property is significant in the context of supramolecular chemistry, where the ability to form stable complexes is crucial. An example is the study of ureidopyrimidones, which demonstrated strong dimerization via quadruple hydrogen bonding, indicating potential use in the design of supramolecular structures (Beijer et al., 1998).
Cytokinin Activity in Agriculture
Compounds structurally similar to N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea have been investigated for their cytokinin activity, which is significant in agricultural applications. Cytokinins are plant hormones that promote cell division and growth. For instance, a study synthesized several derivatives and tested their activity in tobacco callus bioassays, revealing that some derivatives exhibited potent cytokinin-like activity (Takahashi et al., 1978).
Anticancer and Enzyme Inhibition
These urea derivatives have shown potential in medicinal chemistry, particularly as anticancer agents and enzyme inhibitors. For example, certain N-aryl-N'-pyrimidin-4-yl ureas have been optimized to inhibit the fibroblast growth factor receptor tyrosine kinases, with implications for treating cancers like bladder cancer (Guagnano et al., 2011). Similarly, derivatives like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have shown promising results as histone deacetylase inhibitors, a target for cancer therapy (Zhou et al., 2008).
Metallo-Supramolecular Assemblies
The potential of these compounds in forming metallo-supramolecular macrocycles has been explored. Such macrocycles are relevant in the field of coordination chemistry and materials science. A study on di-(m-pyridyl)-urea ligands demonstrated their ability to form metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles, which have applications in materials science and nanotechnology (Troff et al., 2012).
Plant Morphogenesis
Urea derivatives, including those related to N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea, have been used in plant morphogenesis studies due to their cytokinin-like activity. They have been shown to regulate cell division and differentiation, with significant implications for agricultural practices and plant biology research (Ricci & Bertoletti, 2009).
Herbicidal Applications
The structural relatives of N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea have also been investigated as herbicides. For example, substituted phenyltetrahydropyrimidinones, similar in structure, have been studied for their chlorosis-inducing properties as preemergence herbicides, inhibiting carotenoid biosynthesis in plants (Babczinski et al., 1995).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-(2-pyridin-3-ylpyrimidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-12-4-6-14(7-5-12)20-17(23)22-15-8-10-19-16(21-15)13-3-2-9-18-11-13/h2-11H,1H3,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFZSPVQFIPQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2659403.png)
![7-Benzyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2659404.png)


![1-benzyl-3-chloro-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2659410.png)

![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2659413.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2659415.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2659418.png)


